molecular formula C10H20BIO2 B1445297 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1236275-93-6

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1445297
M. Wt: 309.98 g/mol
InChI Key: JSNVPKWJELUHJD-UHFFFAOYSA-N
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Description

The compound “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its name. It likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. The carbon atom is also part of a butyl chain that carries an iodine atom .


Chemical Reactions Analysis

Organoboron compounds are known to undergo a variety of chemical reactions, including hydroboration, transmetallation, and coupling reactions . The specific reactions that “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on its exact structure. Similar organoboron compounds are generally stable and have low reactivity .

Scientific Research Applications

Synthesis of Substituted Alkyl and Aryl Pinacolboronates

  • Application : A method for synthesizing substituted alkyl and aryl pinacolboronates using 4-iodobutyl pinacolborate, which involves the reaction of alkyl and aryl Grignard reagents with this compound, was developed. This synthesis is important for creating a variety of organoboronic acids and their derivatives, useful in organic synthesis (Murphy et al., 2015).

Development of New Materials and Drugs

  • Application in LCD Technology : Synthesis of pinacolylboronate-substituted stilbenes using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives demonstrated potential applications in creating new materials for LCD technology and potential therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Synthesis of Poly(3-hexylthiophene)

  • Material Science Application : The compound was used in the precision synthesis of poly(3-hexylthiophene), showcasing its utility in polymer science. This process involves polymerization at low temperatures to yield polymers with narrow molecular weight distribution and high regioregularity, which are significant for materials science (Yokozawa et al., 2011).

Crystal Structure Analysis

  • Structural Studies : Crystal structure analyses of various derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been conducted to understand their molecular geometry and potential applications in different fields, such as material science and drug development (Seeger & Heller, 1985).

Synthesis of Functionalized Pyrene Derivatives

  • Detection Applications : A new pyrene derivative was synthesized using a phenyl boronic ester linked to 4-hydroxylpyrene, demonstrating the compound's utility in developing functional materials for specific detection applications in biological systems, such as H2O2 detection in living cells (Nie et al., 2020).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Organoboron compounds can be hazardous and require careful handling .

Future Directions

The study of organoboron compounds is a vibrant field of research with potential applications in organic synthesis, medicinal chemistry, and materials science . The development of new organoboron compounds like “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could open up new possibilities in these areas.

properties

IUPAC Name

2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVPKWJELUHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis routes and methods

Procedure details

While under a nitrogen atmosphere, a solution of 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (46.2 g, 0.176 mol, 1.0 equiv) and sodium iodide (52.8 g, 0.35 mol, 2 equiv) in acetone (176 mL, 1.0 M) was heated to 50° C. for 4 h. After cooling to room temperature the solution was concentrated under reduced pressure. The resulting residue was diluted with heptane (200 mL) and filtered through a short pad of silica gel (300 g) wetted with heptane. After eluting with a solution of 10% ethyl acetate in heptane (500 mL) the filtrate was concentrated to give 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil (53.5 g, 98%). 1H NMR (CDCl3, 300 MHz) δ 3.18 (t, J=7.2 Hz, 2H), 1.90-1.78 (m, 2H), 1.58-1.44 (m, 2H), 1.24 (s, 12H), 0.79 (t, J=7.5 Hz, 2H); ESI-LCMS m/z calcd for C10H20BIO2: expected 310.1. found 311.1 (M+H)+.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
2
Citations
MC Van Zandt, DL Whitehouse… - Journal of medicinal …, 2013 - ACS Publications
Recent efforts to identify treatments for myocardial ischemia reperfusion injury have resulted in the discovery of a novel series of highly potent α,α-disubstituted amino acid-based …
Number of citations: 86 pubs.acs.org
AJ Vendola - 2022 - search.proquest.com
This dissertation describes three methods towards the stereoselective synthesis of organoboronates, and their application towards pharmacological targets of interest. The first chapter …
Number of citations: 2 search.proquest.com

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